![molecular formula C8H16Cl2N4 B12308574 rac-(1R,2R)-2-[(1H-1,2,3-triazol-1-yl)methyl]cyclopentan-1-amine dihydrochloride](/img/structure/B12308574.png)
rac-(1R,2R)-2-[(1H-1,2,3-triazol-1-yl)methyl]cyclopentan-1-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1R,2R)-2-[(1H-1,2,3-triazol-1-yl)méthyl]cyclopentan-1-amine dihydrochlorure : est un composé synthétique qui appartient à la classe des dérivés cyclopentaniques. Il présente un cycle triazole, connu pour sa stabilité et sa polyvalence dans diverses réactions chimiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de rac-(1R,2R)-2-[(1H-1,2,3-triazol-1-yl)méthyl]cyclopentan-1-amine dihydrochlorure implique généralement les étapes suivantes :
Formation du cycle cyclopentane : Le cycle cyclopentane peut être synthétisé par diverses méthodes, notamment les réactions de cyclisation.
Introduction du cycle triazole : Le cycle triazole est souvent introduit par une réaction de chimie click, qui implique la réaction d’un azoture avec un alcyne.
Formation du sel de dihydrochlorure : La dernière étape implique la formation du sel de dihydrochlorure en faisant réagir l’amine avec de l’acide chlorhydrique.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement l’optimisation des voies de synthèse ci-dessus pour assurer un rendement élevé et une pureté élevée. Cela peut inclure l’utilisation de réacteurs à écoulement continu, de techniques de purification avancées et de mesures de contrôle qualité strictes.
Analyse Des Réactions Chimiques
Types de réactions
rac-(1R,2R)-2-[(1H-1,2,3-triazol-1-yl)méthyl]cyclopentan-1-amine dihydrochlorure : peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier le cycle triazole ou d’autres groupes fonctionnels.
Substitution : Le composé peut subir des réactions de substitution nucléophile ou électrophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants incluent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Les agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l’hydrure de lithium et d’aluminium (LiAlH₄) sont souvent utilisés.
Substitution : Des réactifs comme les halogènes, les acides ou les bases peuvent être utilisés pour les réactions de substitution.
Produits principaux
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des oxydes, tandis que la réduction peut conduire à la formation de dérivés de triazole réduits.
Applications de la recherche scientifique
rac-(1R,2R)-2-[(1H-1,2,3-triazol-1-yl)méthyl]cyclopentan-1-amine dihydrochlorure :
Chimie : Utilisé comme brique de construction pour la synthèse de molécules plus complexes.
Biologie : Peut servir de sonde ou de ligand dans les études biologiques.
Industrie : Pourrait être utilisé dans le développement de nouveaux matériaux ou comme catalyseur dans les réactions chimiques.
Applications De Recherche Scientifique
rac-(1R,2R)-2-[(1H-1,2,3-triazol-1-yl)methyl]cyclopentan-1-amine dihydrochloride:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biological studies.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
Le mécanisme d’action de rac-(1R,2R)-2-[(1H-1,2,3-triazol-1-yl)méthyl]cyclopentan-1-amine dihydrochlorure dépendrait de son application spécifique. En chimie médicinale, il peut interagir avec des cibles moléculaires telles que les enzymes, les récepteurs ou les canaux ioniques. Le cycle triazole peut participer à la liaison hydrogène, aux interactions π-π et à d’autres interactions non covalentes, qui contribuent à son affinité de liaison et à sa spécificité.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés du cyclopentane : Composés ayant des structures cyclopentaniques similaires.
Dérivés du triazole : Composés contenant le cycle triazole.
Amines : Composés ayant des groupes fonctionnels amine similaires.
Unicité
rac-(1R,2R)-2-[(1H-1,2,3-triazol-1-yl)méthyl]cyclopentan-1-amine dihydrochlorure : est unique en raison de la combinaison du cycle cyclopentane, du cycle triazole et du groupe amine. Cette combinaison confère des propriétés chimiques et biologiques spécifiques qui peuvent ne pas être présentes dans d’autres composés similaires.
Propriétés
Formule moléculaire |
C8H16Cl2N4 |
|---|---|
Poids moléculaire |
239.14 g/mol |
Nom IUPAC |
2-(triazol-1-ylmethyl)cyclopentan-1-amine;dihydrochloride |
InChI |
InChI=1S/C8H14N4.2ClH/c9-8-3-1-2-7(8)6-12-5-4-10-11-12;;/h4-5,7-8H,1-3,6,9H2;2*1H |
Clé InChI |
YDBVJODGRJUSSE-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(C1)N)CN2C=CN=N2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


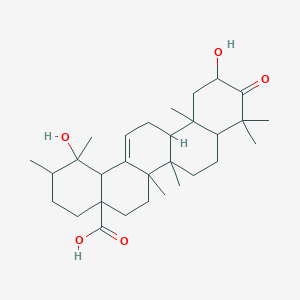
![7-Chloro-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12308493.png)
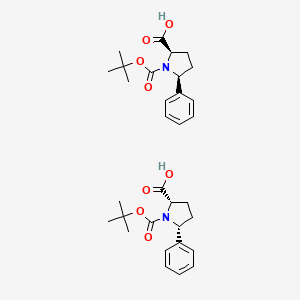
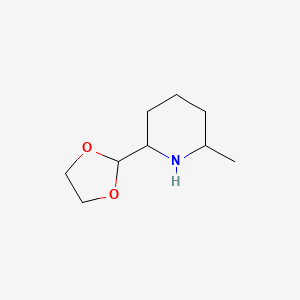
![14-(Hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-6-one](/img/structure/B12308505.png)

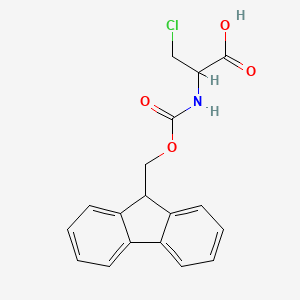
![3-[(Tert-butoxy)carbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B12308536.png)
![[2-acetyloxy-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl] acetate](/img/structure/B12308537.png)
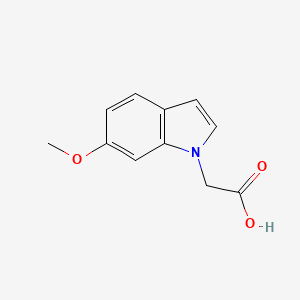
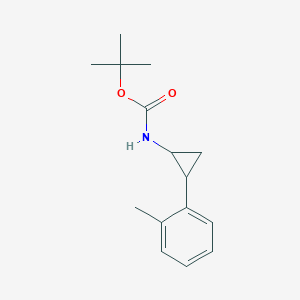
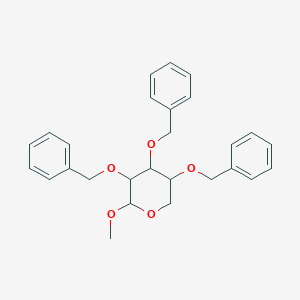
![12,18-dihydroxy-7-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-10,14-dimethyl-15-(5-oxo-2H-furan-3-yl)-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadecan-13-one](/img/structure/B12308558.png)

